molecular formula C31H33N3O7 B190117 5'-O-Dmt-2'-o-methylcytidine CAS No. 103285-21-8

5'-O-Dmt-2'-o-methylcytidine

Cat. No.: B190117
CAS No.: 103285-21-8
M. Wt: 559.6 g/mol
InChI Key: JUECLTUXFCGWTO-UHFFFAOYSA-N
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Description

5’-O-Dimethoxytrityl-2’-O-methylcytidine is a modified nucleoside used in various biochemical and pharmaceutical applications. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position is protected with a dimethoxytrityl group. This modification enhances the stability and functionality of the nucleoside, making it valuable in the synthesis of oligonucleotides and other nucleic acid-based compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-2’-O-methylcytidine typically involves the following steps:

    Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of cytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms 5’-O-Dimethoxytrityl-cytidine.

    Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base like sodium hydride. .

Industrial Production Methods

Industrial production of 5’-O-Dimethoxytrityl-2’-O-methylcytidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5’-O-Dimethoxytrityl-2’-O-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-O-Dimethoxytrityl-2’-O-methylcytidine has several scientific research applications:

    Chemistry: It is used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

    Biology: It serves as a building block in the study of nucleic acid interactions and functions.

    Medicine: It is utilized in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and therapeutic interventions.

    Industry: It is employed in the production of diagnostic tools and molecular probes

Mechanism of Action

The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methylcytidine involves its incorporation into nucleic acids. The methylation at the 2’ position enhances the stability of the nucleic acid by increasing resistance to enzymatic degradation. This modification also improves binding affinity and specificity in hybridization reactions, making it effective in gene silencing and molecular diagnostics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Dimethoxytrityl-2’-O-methylcytidine is unique due to its dual protection and methylation, which provides enhanced stability and functionality compared to its analogs. This makes it particularly valuable in the synthesis of stable and high-affinity oligonucleotides .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O7/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)34-18-17-26(32)33-30(34)36/h4-18,25,27-29,35H,19H2,1-3H3,(H2,32,33,36)/t25-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUECLTUXFCGWTO-YXINZVNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-Dmt-2'-o-methylcytidine
Reactant of Route 2
5'-O-Dmt-2'-o-methylcytidine
Reactant of Route 3
5'-O-Dmt-2'-o-methylcytidine
Reactant of Route 4
5'-O-Dmt-2'-o-methylcytidine
Reactant of Route 5
5'-O-Dmt-2'-o-methylcytidine
Reactant of Route 6
5'-O-Dmt-2'-o-methylcytidine

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